麦角硫因

描述

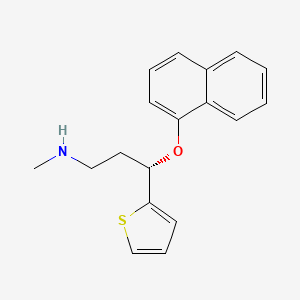

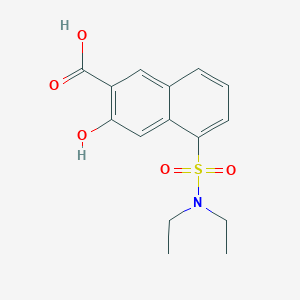

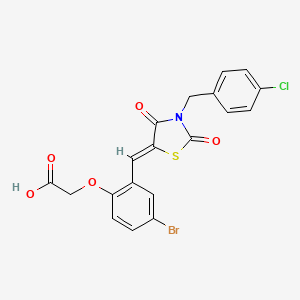

麦角硫因是一种天然存在的氨基酸衍生物,具体来说是一种含硫的组氨酸衍生物。其化学名称为 2-巯基组氨酸三甲基甜菜碱。麦角硫因因其强大的抗氧化特性而独树一帜,这些特性归因于其含硫的咪唑环。这种化合物是由各种真菌和一些原核生物产生的,但哺乳动物不产生。 哺乳动物,包括人类,拥有一种特定的转运蛋白,即溶质载体家族 22 成员 4,它允许麦角硫因有效地被吸收并积累在组织和器官中 .

科学研究应用

麦角硫因因其抗氧化特性而拥有广泛的科学研究应用。它在化学、生物学、医学和工业领域得到了广泛的研究。

化学:

- 用作研究含硫抗氧化剂的模型化合物。

- 研究其螯合金属离子和抑制活性氧产生潜力的 .

生物学:

- 研究其在细胞抗氧化应激中的作用。

- 研究表明它参与调节细胞抗氧化防御系统 .

医学:

- 由于其抗衰老特性,它是与年龄相关的疾病的潜在治疗剂。

- 研究表明它在预防认知下降、帕金森病、白内障和心血管疾病中的作用 .

工业:

作用机制

麦角硫因主要通过其抗氧化活性发挥作用。它清除活性氧和活性氮,这些物质会破坏 DNA、蛋白质和脂类。麦角硫因还会螯合铜离子等金属阳离子,抑制活性氧的产生。此外,它通过调节细胞抗氧化防御系统来激活抗氧化酶。 该化合物通过溶质载体家族 22 成员 4 转运蛋白被转运并积累在细胞中,特别是在线粒体和细胞核中,在那里它靶向受损细胞和组织 .

生化分析

Biochemical Properties

Ergothioneine exhibits significant antioxidant properties . It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to damage DNA, proteins, and lipids . Ergothioneine also chelates metal cations such as Cu2+/Cu+ to inhibit the production of ROS . Additionally, it activates antioxidation enzymes via modulating cellular antioxidant defense systems .

Cellular Effects

Ergothioneine shows excellent antioxidant, anti-inflammatory effects, and anti-aging properties . It is transported and accumulated specifically through OCTN-1, especially in the mitochondria and nucleus, suggesting that it can target damaged cells and tissues as an antioxidant . Ergothioneine’s ability to protect cells from environmental stresses is rooted in its unique physicochemical properties as a thio-histidine betaine amino acid .

Molecular Mechanism

Ergothioneine’s molecular mechanism of action is primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to damage DNA, proteins, and lipids . Ergothioneine also chelates metal cations such as Cu2+/Cu+ to inhibit the production of ROS . Furthermore, it activates antioxidation enzymes via modulating cellular antioxidant defense systems .

Temporal Effects in Laboratory Settings

The l-ergothioneine derived from mushrooms has been shown to be bioavailable (taken up by red blood cells) within one hour of consumption . Ergothioneine’s protective role could be pivotal in enhancing longevity and maintaining quality of life in later years .

Dosage Effects in Animal Models

Ergothioneine exerts a protective effect against various neurotoxins and improves the symptoms of cognitive impairment, depression, and epilepsy in animal models . Post-ischemic intracerebroventricular infusion of Ergothioneine significantly reduced brain infarct volume by as early as 1 day after infusion in rats .

Metabolic Pathways

Ergothioneine is not synthesized by mammals but is produced by a wide variety of species, including editable fungi and some prokaryotes . The metabolic pathway to produce ergothioneine starts with the methylation of histidine to produce histidine betaine (hercynine). The sulfur atom is then incorporated from cysteine .

Transport and Distribution

Ergothioneine is transported and accumulated specifically through OCTN-1, especially in the mitochondria and nucleus, suggesting that it can target damaged cells and tissues as an antioxidant . Humans and animals acquire ergothioneine from the diet through the pH-dependent activity of a membrane transporter, the large solute carrier 22A member 4 (SLC22A4), expressed on the apical membrane of the small intestine .

Subcellular Localization

Ergothioneine is transported and accumulated specifically through OCTN-1, especially in the mitochondria and nucleus, suggesting that it can target damaged cells and tissues as an antioxidant . This indicates that Ergothioneine has a specific subcellular localization that allows it to exert its antioxidant effects effectively.

准备方法

合成路线和反应条件: 麦角硫因可以通过化学合成、提取和生物发酵合成来合成。化学合成涉及在受控条件下,用含硫试剂与组氨酸反应。 该过程通常需要使用保护基团来防止不需要的副反应,并确保硫原子选择性地引入组氨酸分子中 .

工业生产方法: 麦角硫因的工业生产通常依赖于使用工程微生物的生物发酵。近年来,发酵过程得到了优化,生产成本显著降低。例如,使用工程酵母菌株或细菌进行发酵可以产生大量的麦角硫因。 该过程涉及在发酵培养基中培养微生物,然后进行均质化和分离,以获得该化合物 .

化学反应分析

反应类型: 麦角硫因会经历各种化学反应,包括氧化、还原和取代。其中主要反应之一是氧化,麦角硫因与过氧化氢等氧化剂反应生成鹅膏蕈碱,一种组氨酸甜菜碱。 该反应突出了麦角硫因作为一种有效抗氧化剂的作用 .

常用试剂和条件:

氧化: 过氧化氢、次氯酸盐。

还原: 还原剂如二硫苏糖醇。

取代: 各种亲电试剂可以与麦角硫因中的硫原子反应。

主要产物:

氧化: 鹅膏蕈碱。

还原: 麦角硫因本身从其氧化形式再生。

取代: 视所用亲电试剂而定的麦角硫因取代衍生物.

相似化合物的比较

麦角硫因通常与其他含硫/硒的组氨酸衍生的天然产物进行比较,例如卵硫醇和硒硫因。这些化合物具有类似的抗氧化特性,但它们在具体的生物活性及其来源方面有所不同。

类似化合物:

卵硫醇: 另一种具有抗氧化特性的含硫组氨酸衍生物。

硒硫因: 麦角硫因的含硒类似物,具有更大的抗氧化潜力.

独特性: 麦角硫因的独特性在于它在哺乳动物中拥有特定的转运蛋白,这使得它能够在组织中有效吸收和积累。 这种特异性在其他类似化合物中没有观察到,这使得麦角硫因在发挥其抗氧化作用方面特别有效 .

属性

IUPAC Name |

(2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSISHJJTAXXQAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020082 | |

| Record name | Ergothioneine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ergothioneine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

497-30-3 | |

| Record name | Ergothioneine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergothioneine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergothioneine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-[1-carboxy-2-(2-mercaptoimidazol-4-yl)ethyl]trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOTHIONEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDZ3DQM98W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ergothioneine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-ergothioneine exert its antioxidant effects?

A1: L-ergothioneine primarily acts as an antioxidant by scavenging harmful reactive oxygen species (ROS) [, , ]. Unlike other common antioxidants like glutathione, its thione group remains stable at physiological pH, making it resistant to autoxidation []. It can also chelate metal cations like Fe2+, preventing them from participating in ROS-generating reactions [].

Q2: What evidence supports the protective role of L-ergothioneine against oxidative stress in cells?

A2: Studies have shown that L-ergothioneine can protect cells from various oxidative stressors:

- Copper-induced toxicity: L-ergothioneine forms a redox-inactive complex with copper, preventing copper-dependent oxidative damage to DNA and proteins [].

- Hydrogen peroxide and high glucose: In human endothelial cells, L-ergothioneine reduces ROS production and cell death induced by these stressors [].

- Pyrogallol and xanthine oxidase: Similar protective effects were observed against these oxidative stressors in both cellular and isolated rat basilar artery models [].

Q3: Does L-ergothioneine provide any protection against oxidative stress in specific diseases?

A3: While research is ongoing, studies suggest potential benefits in:

- Parkinson's Disease: L-ergothioneine protects neuronal cells from death induced by the neurotoxin 6-hydroxydopamine, suggesting a potential preventive role in Parkinson's disease [].

- Cardiotoxicity: L-ergothioneine shows promise in mitigating doxorubicin-induced cardiotoxicity in mice, possibly by reducing oxidative stress and inflammation [].

- Iron Overload-Induced Liver Injury: In rats, L-ergothioneine reduced iron-induced liver damage, possibly through its antioxidant, anti-inflammatory, and iron-chelating properties [].

Q4: How does L-ergothioneine affect telomere length under oxidative stress?

A4: In human fibroblasts cultured under oxidative stress (H2O2), L-ergothioneine significantly decreased telomere shortening rate and preserved telomere length. This effect is likely linked to its antioxidant properties and potential to transiently increase telomerase activity [].

Q5: Can humans synthesize L-ergothioneine? If not, how is it obtained?

A5: Humans lack the biosynthetic pathway for L-ergothioneine and obtain it exclusively through diet [, ].

Q6: Which organisms are capable of synthesizing L-ergothioneine?

A6: L-ergothioneine biosynthesis occurs in specific bacteria and fungi, including actinomycetes, cyanobacteria, methylobacteria, and some fungi [].

Q7: How many distinct biosynthetic pathways for L-ergothioneine have been identified?

A7: Three distinct L-ergothioneine biosynthetic pathways have been identified:

- Aerobic Bacteria and Fungi: An O2-dependent pathway involving a mononuclear non-heme iron enzyme [].

- Green Sulfur Bacteria and Archaea: An oxygen-independent pathway utilizing a rhodanese-like sulfur transferase [].

- Anaerobic Bacteria and Archaea: A pathway involving a metallopterin-dependent ergothioneine synthase with distinct modules for sulfur transfer and cysteine desulfurization [].

Q8: What is the role of the enzyme EgtB in L-ergothioneine biosynthesis?

A8: EgtB is a key enzyme in the aerobic pathway, catalyzing O2-dependent carbon-sulfur bond formation between γ-glutamyl cysteine and N--trimethyl histidine, a central step in L-ergothioneine biosynthesis [, ].

Q9: How is L-ergothioneine metabolized in organisms that can degrade it?

A9: Some actinobacteria possess enzymes for L-ergothioneine catabolism, degrading it to L-glutamate, trimethylamine, hydrogen sulfide, carbon dioxide, and ammonia through a five-step pathway []. This pathway involves enzymes similar to those involved in histidine and uracil catabolism, highlighting potential evolutionary links.

Q10: How is L-ergothioneine transported into cells?

A10: A specific transporter protein called organic cation transporter novel type-1 (OCTN1) facilitates L-ergothioneine uptake into cells [, , ].

Q11: What is the significance of OCTN1 in L-ergothioneine distribution and potential therapeutic applications?

A11: OCTN1 plays a crucial role in maintaining intracellular L-ergothioneine levels. Its dysfunction is linked to autoimmune diseases, highlighting the importance of understanding L-ergothioneine transport for therapeutic interventions [].

Q12: Which tissues or cell types in mammals are known to accumulate L-ergothioneine?

A12: L-ergothioneine accumulates in various mammalian tissues, including erythrocytes, liver, seminal fluid, and the central nervous system [].

Q13: What are the primary dietary sources of L-ergothioneine?

A13: Mushrooms are particularly rich in L-ergothioneine. Other good sources include kidney, liver, black and red beans, and oat bran [].

Q14: Have there been any efforts to assess dietary L-ergothioneine intake in different populations?

A14: Yes, studies have estimated L-ergothioneine intake in various European countries and the United States. These studies highlight the variability in intake based on dietary habits and suggest that certain populations may benefit from increased L-ergothioneine consumption [].

Q15: What is the molecular formula and weight of L-ergothioneine?

A15: The molecular formula of L-ergothioneine is C9H15N3O2S, and its molecular weight is 229.30 g/mol [].

Q16: Can you describe the structure of L-ergothioneine and its key chemical features?

A16: L-ergothioneine is a thiourea derivative of histidine, containing a 2-mercaptoimidazole ring, a trimethylated α-amino group, and a carboxyl group. Its thione form predominates at physiological pH, contributing to its stability and antioxidant properties [, ].

Q17: What are some important areas for future research on L-ergothioneine?

A17: Future research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

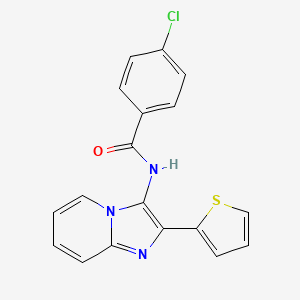

![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)

![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)